molecular formula C12H23NO2 B14536268 1-Nitrododec-1-ene CAS No. 62337-50-2

1-Nitrododec-1-ene

Cat. No.: B14536268
CAS No.: 62337-50-2
M. Wt: 213.32 g/mol
InChI Key: IVGBSZIELLBBLZ-UHFFFAOYSA-N
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Description

1-Nitrododec-1-ene is an organic compound with the molecular formula C12H23NO2 It is an unsaturated nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a dodecene backbone

Preparation Methods

1-Nitrododec-1-ene can be synthesized through several methods. One common approach involves the nitration of dodecene using nitric acid or other nitrating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of the nitroalkene.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of this compound. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

1-Nitrododec-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives, which may have different chemical and physical properties.

    Reduction: Reduction of the nitro group can yield amines or other nitrogen-containing compounds. Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. This can lead to the formation of a wide range of derivatives with diverse applications.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Nitrododec-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-nitrododec-1-ene exerts its effects involves the interaction of the nitro group with other molecules. The nitro group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows this compound to participate in various chemical reactions, such as nucleophilic addition and substitution.

At the molecular level, the nitro group can influence the electronic properties of the dodecene backbone, affecting its reactivity and stability. The pathways involved in these reactions depend on the specific conditions and the presence of catalysts or other reagents .

Comparison with Similar Compounds

1-Nitrododec-1-ene can be compared with other similar compounds, such as:

    1-Nitropentadec-1-ene: Another unsaturated nitroalkene with a longer carbon chain. It shares similar chemical properties but may have different reactivity and applications due to the difference in chain length.

    1-Nitrohexadec-1-ene:

    1-Nitrooctadec-1-ene: This compound has an extended carbon chain, leading to differences in solubility, melting point, and other physical characteristics.

The uniqueness of this compound lies in its specific chain length and the balance between its reactivity and stability, making it suitable for certain applications where other nitroalkenes may not be as effective .

Properties

CAS No.

62337-50-2

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

1-nitrododec-1-ene

InChI

InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3

InChI Key

IVGBSZIELLBBLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=C[N+](=O)[O-]

Origin of Product

United States

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